molecular formula C17H15NO4S2 B2971147 ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate CAS No. 932464-24-9

ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2971147
CAS No.: 932464-24-9
M. Wt: 361.43
InChI Key: OBVAPOIQESOYPK-UHFFFAOYSA-N
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Description

Ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives.

Preparation Methods

The synthesis of ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate typically involves the condensation of benzo[b]thiophene derivatives with phenylsulfamoyl chloride under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The specific pathways involved depend on the biological context and the target molecules .

Properties

IUPAC Name

ethyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-2-22-17(19)15-16(13-10-6-7-11-14(13)23-15)24(20,21)18-12-8-4-3-5-9-12/h3-11,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVAPOIQESOYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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